N-Methyl-4-chloropyridine-2-carboxamide

Descripción general

Descripción

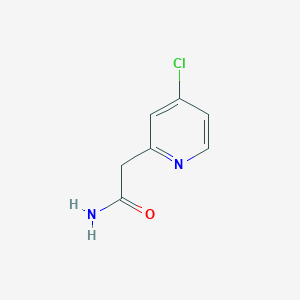

N-Methyl-4-chloropyridine-2-carboxamide is an organic compound with the molecular formula C7H7ClN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-4-chloropyridine-2-carboxamide typically involves the reaction of 4-chloro-2-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

Reduction: Reduction of this compound can lead to the formation of amines.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

N-Methyl-4-chloropyridine-2-carboxamide serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly anticancer drugs. It is notably involved in the production of sorafenib, an FDA-approved drug for treating liver and renal cell carcinoma. The compound's role as an intermediate enhances the efficiency of synthesizing complex molecules that exhibit therapeutic properties against cancer cells .

1.2 Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines, including human hepatocellular carcinoma and breast cancer cells (MDA-MB231) by blocking growth factor activity and inhibiting protein synthesis . This potential makes it a candidate for further development in cancer therapies.

Organic Synthesis Applications

2.1 Versatile Building Block

The compound is utilized as a building block in organic synthesis due to its functional groups that allow for further chemical modifications. It can participate in various reactions, making it valuable for creating diverse chemical entities used in research and industrial applications .

2.2 Synthesis of Other Compounds

This compound can be transformed into other derivatives that possess distinct biological activities or serve as precursors for additional synthetic pathways. For instance, it has been used to synthesize derivatives with enhanced potency against specific biological targets .

Analytical Chemistry Applications

3.1 Chromatographic Techniques

In analytical chemistry, this compound can be analyzed using high-performance liquid chromatography (HPLC). It has been successfully separated on various HPLC columns, demonstrating its utility in purity analysis and impurity profiling within pharmaceutical formulations . This capability is essential for ensuring the quality and safety of drug products.

3.2 Mass Spectrometry Compatibility

The compound's properties allow for its compatibility with mass spectrometry (MS), facilitating its analysis in pharmacokinetic studies. This application is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of drugs containing this compound .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-Methyl-4-chloropyridine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

- 2-Chloro-N-(2-pyridinyl)acetamide

- N-(4-Chloro-2-pyridinyl)acetamide

- 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(5-chloropyridin-2-yl)acetamide

Comparison: N-Methyl-4-chloropyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacological activities or industrial applications due to these structural differences.

Actividad Biológica

N-Methyl-4-chloropyridine-2-carboxamide, also known as 4-Chloro-N-methylpicolinamide, is a compound that has garnered significant attention in pharmaceutical and agricultural research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in cancer treatment, and potential as an antibacterial agent.

This compound has the molecular formula . It is characterized by a stable structure featuring a pyridine ring with both a methyl and a chlorine atom. This compound is soluble in organic solvents, which enhances its utility in various formulations and chemical reactions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

-

Anticancer Activity :

- The compound has shown promise in inhibiting the growth of various cancer cell lines, including human hepatocellular carcinoma and breast cancer cells (MDA-MB231). It achieves this by disrupting protein synthesis and blocking growth factor activity, leading to reduced cell proliferation .

- In vitro studies have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer therapeutic agent.

- Antibacterial Properties :

Anticancer Studies

A study evaluated the cytotoxic effects of this compound on various tumor cell lines. The results indicated significant antiproliferative activity with IC50 values ranging from 1 to 4.3 μmol/L against several carcinoma types. Notably, the compound exhibited comparable cytostatic effects to established drugs like sorafenib .

Table 1: Cytostatic Activity of this compound

| Cell Line | IC50 (μmol/L) |

|---|---|

| Human Hepatocellular Carcinoma | 1.5 |

| MDA-MB231 Breast Cancer | 2.3 |

| HCT116 Colon Cancer | 3.0 |

| Primary Human Embryonic Lung | 4.0 |

Antibacterial Studies

In another study focusing on its antibacterial properties, this compound was tested against various microbial strains. The compound demonstrated moderate effectiveness, warranting further exploration into its potential as a new antibiotic .

Applications

This compound is utilized in several key areas:

- Pharmaceuticals : It serves as an intermediate in synthesizing various pharmaceutical compounds, particularly in oncology drugs.

- Agricultural Chemicals : The compound is also employed in formulating agrochemicals, contributing to the development of effective pesticides and herbicides .

- Chemical Research : Its stable properties make it a valuable reagent for organic synthesis in laboratory settings .

Propiedades

IUPAC Name |

2-(4-chloropyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-1-2-10-6(3-5)4-7(9)11/h1-3H,4H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUSDNRKSDZODE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.